N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide is a complex organic compound that features a combination of indole, thiophene, and nitrobenzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiophene intermediates, followed by their coupling with an appropriate sulfonamide derivative.
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Step 1: Synthesis of Indole Intermediate
- React indole with an alkylating agent to introduce the ethyl group.
- Conditions: Use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
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Step 2: Synthesis of Thiophene Intermediate
- Thiophene is functionalized with an appropriate substituent to facilitate coupling.
- Conditions: Use of a catalyst such as palladium on carbon (Pd/C) in the presence of a suitable solvent.
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Step 3: Coupling Reaction
- The indole and thiophene intermediates are coupled with 4-nitrobenzenesulfonyl chloride.
- Conditions: Use of a base such as triethylamine in an organic solvent like dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
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Oxidation:
- The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
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Reduction:
- Reduction of the nitro group to an amine group.
- Common reagents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).
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Substitution:
- The sulfonamide group can be substituted with other functional groups.
- Common reagents: Nucleophiles such as amines or thiols.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products may include amines.
- Substitution products depend on the nucleophile used.
Scientific Research Applications
N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
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Medicinal Chemistry:
- Potential use as a pharmacophore in drug design.
- Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
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Materials Science:
- Used in the development of organic semiconductors and conductive polymers.
- Potential applications in organic light-emitting diodes (OLEDs) and solar cells.
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Organic Synthesis:
- Employed as a building block for the synthesis of more complex molecules.
- Used in the development of novel catalysts and ligands.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide depends on its specific application:
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Biological Activity:
- The compound may interact with specific enzymes or receptors in biological systems.
- Molecular targets could include kinases, proteases, or ion channels.
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Materials Science:
- The compound’s electronic properties are influenced by the conjugation of the indole, thiophene, and nitrobenzenesulfonamide groups.
- Pathways involved include charge transfer and electron delocalization.
Comparison with Similar Compounds
- N-(2-(indolin-1-yl)ethyl)-4-nitrobenzenesulfonamide
- N-(2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide
- N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
Uniqueness:
- The presence of both indole and thiophene groups in the same molecule provides unique electronic and steric properties.
- The nitrobenzenesulfonamide group enhances the compound’s reactivity and potential biological activity.
This detailed article provides a comprehensive overview of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-4-nitrobenzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c24-23(25)16-7-9-17(10-8-16)29(26,27)21-14-19(20-6-3-13-28-20)22-12-11-15-4-1-2-5-18(15)22/h1-10,13,19,21H,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPWEANNLLPOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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